molecular formula C31H35Cl2F6N3O3 B1668066 Burapitant CAS No. 537034-22-3

Burapitant

Cat. No.: B1668066
CAS No.: 537034-22-3
M. Wt: 682.5 g/mol
InChI Key: ZLNYUCXXSDDIFU-LJAQVGFWSA-N
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Description

Burapitant, also known as SSR-240,600, is a drug developed by Sanofi-Aventis. It is one of the first compounds developed that acts as a potent and selective antagonist for the neurokinin 1 receptor. This receptor is involved in various physiological processes, including pain perception, stress responses, and inflammation .

Scientific Research Applications

Burapitant has several scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of neurokinin 1 receptor antagonists.

    Biology: Investigated for its effects on pain perception, stress responses, and inflammation in various biological systems.

    Medicine: Explored as a potential therapeutic agent for conditions involving neurokinin 1 receptor dysregulation, such as chronic pain and depression.

    Industry: Utilized in the development of new drugs targeting the neurokinin 1 receptor.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Burapitant involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle large volumes of reagents and intermediates .

Chemical Reactions Analysis

Types of Reactions: Burapitant undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Mechanism of Action

Burapitant exerts its effects by selectively binding to and antagonizing the neurokinin 1 receptor. This receptor is a G-protein-coupled receptor that mediates the effects of substance P, a neuropeptide involved in pain transmission and inflammation. By blocking the receptor, this compound inhibits the binding of substance P, thereby reducing pain perception and inflammatory responses .

Comparison with Similar Compounds

Comparison: Burapitant is unique in its high selectivity and potency for the neurokinin 1 receptor compared to other similar compoundsMaropitant, on the other hand, is used in veterinary settings, highlighting this compound’s broader therapeutic potential .

Properties

CAS No.

537034-22-3

Molecular Formula

C31H35Cl2F6N3O3

Molecular Weight

682.5 g/mol

IUPAC Name

2-[1-[2-[(2R)-4-[2-[3,5-bis(trifluoromethyl)phenyl]acetyl]-2-(3,4-dichlorophenyl)morpholin-2-yl]ethyl]piperidin-4-yl]-2-methylpropanamide

InChI

InChI=1S/C31H35Cl2F6N3O3/c1-28(2,27(40)44)20-5-8-41(9-6-20)10-7-29(21-3-4-24(32)25(33)17-21)18-42(11-12-45-29)26(43)15-19-13-22(30(34,35)36)16-23(14-19)31(37,38)39/h3-4,13-14,16-17,20H,5-12,15,18H2,1-2H3,(H2,40,44)/t29-/m0/s1

InChI Key

ZLNYUCXXSDDIFU-LJAQVGFWSA-N

Isomeric SMILES

CC(C)(C1CCN(CC1)CC[C@]2(CN(CCO2)C(=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)C(=O)N

SMILES

CC(C)(C1CCN(CC1)CCC2(CN(CCO2)C(=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)C(=O)N

Canonical SMILES

CC(C)(C1CCN(CC1)CCC2(CN(CCO2)C(=O)CC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)C4=CC(=C(C=C4)Cl)Cl)C(=O)N

Appearance

white solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-(1-(2-(4-(2-(3,5-bis(trifluoromethyl)phenyl)acetyl)-2-(3,4-dichlorophenyl)-2-morpholinyl)ethyl)-4-piperidinyl)-2-methylpropanamide
SSR 240600
SSR-240600
SSR240600

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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